molecular formula C16H6K4N2O14S4 B1496520 Potassium indigotetrasulfonate CAS No. 28699-96-9

Potassium indigotetrasulfonate

Cat. No.: B1496520
CAS No.: 28699-96-9
M. Wt: 734.9 g/mol
InChI Key: YWCAPYLKURBDGO-UHFFFAOYSA-J
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Description

Potassium indigotetrasulfonate is a useful research compound. Its molecular formula is C16H6K4N2O14S4 and its molecular weight is 734.9 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Potassium indigotetrasulfonate plays a significant role in biochemical reactions, particularly as an ozone-scavenging reagent. It reacts rapidly with ozone, making it useful in colorimetric methods for measuring atmospheric ozone and residual aqueous ozone . The compound interacts with various enzymes and proteins, including those involved in oxidative stress responses. For instance, it can interact with enzymes that produce or scavenge reactive oxygen species, thereby influencing the overall oxidative state of the cell.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses to environmental stimuli. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in oxidative stress responses and other cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For example, it can inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress within the cell. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a reduction in its effectiveness as a reagent. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of modulating oxidative stress responses and other cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing oxidative stress and improving cellular function. At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress responses. The compound interacts with enzymes and cofactors involved in the production and scavenging of reactive oxygen species, thereby influencing metabolic flux and metabolite levels. For example, it can modulate the activity of superoxide dismutase and catalase, two key enzymes involved in the detoxification of reactive oxygen species .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via endocytosis and distributed to various cellular compartments. It can also interact with specific binding proteins that facilitate its transport and localization within the cell. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with other biomolecules and its overall activity within the cell. For example, localization to the mitochondria can enhance its ability to modulate oxidative stress responses by interacting with mitochondrial enzymes and proteins .

Properties

IUPAC Name

tetrapotassium;2-(3-hydroxy-5,7-disulfonato-1H-indol-2-yl)-3-oxoindole-5,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O14S4.4K/c19-15-7-1-5(33(21,22)23)3-9(35(27,28)29)11(7)17-13(15)14-16(20)8-2-6(34(24,25)26)4-10(12(8)18-14)36(30,31)32;;;;/h1-4,17,19H,(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCAPYLKURBDGO-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6K4N2O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium indigotetrasulfonate
Reactant of Route 2
Potassium indigotetrasulfonate
Reactant of Route 3
Potassium indigotetrasulfonate
Reactant of Route 4
Potassium indigotetrasulfonate
Reactant of Route 5
Potassium indigotetrasulfonate
Reactant of Route 6
Potassium indigotetrasulfonate

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